2-(Propanoylamino)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270569. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-(propanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGLFHHFHOGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313480, DTXSID301314182 | |
| Record name | 2-(propanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98632-97-4, 56440-46-1 | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98632-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC270569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(propanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Oxopropyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propanamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (2S)-2-propanamidopropanoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within the Landscape of N Acylated Amino Acids
2-(Propanoylamino)propanoic acid is a specific type of N-acylated amino acid (NAAA). NAAAs are a diverse class of lipids where a fatty acid is linked to an amino acid via an amide bond. nih.govfrontiersin.org This family of molecules is integral to a wide array of physiological processes. wikipedia.org
NAAAs are recognized as important endogenous signaling molecules, playing roles in cell-to-cell communication, metabolic homeostasis, inflammation, and neurotransmission. wikipedia.orgnih.gov They are structurally related to endocannabinoids, such as anandamide (B1667382), and are considered part of the expanded "endocannabinoidome." nih.govnih.gov The diversity of this class comes from the various combinations of fatty acid chains and amino acid head groups. wikipedia.org For instance, N-arachidonoyl-glycine is an NAAA that demonstrates the linkage of arachidonic acid with glycine (B1666218). wikipedia.org
Significance As a Core Scaffold for Advanced Chemical Exploration
The fundamental structure of 2-(Propanoylamino)propanoic acid, featuring a propanoic acid (also known as propionic acid) linked to an alanine (B10760859) backbone, makes it an ideal scaffold for chemical synthesis. wikipedia.org A scaffold in medicinal chemistry is a core molecular structure upon which modifications are made to develop new compounds with specific biological activities. google.com
The "propanoylamino" group can be readily modified, and the "propanoic acid" portion can be derivatized to create a library of new molecules. For example, the core structure can be seen in more complex molecules like 2-[2-(3-Ethylphenoxy)propanoylamino]propanoic acid, where additional chemical moieties are attached to the basic scaffold. nih.gov This highlights its utility in generating functionally and spatially diverse molecules for screening in drug discovery programs. google.com The synthesis of various 2-(4-alkylphenyl) propanoic acids, a class of non-steroidal anti-inflammatory drugs, further illustrates the importance of the propanoic acid structure in medicinal chemistry. google.com
Historical Development and Evolution of Research Trajectories
Chemo- and Regioselective Synthetic Routes to the Core Structure
The synthesis of the this compound core structure and its analogues often requires careful control of chemo- and regioselectivity to ensure the desired connectivity and to avoid unwanted side reactions. Various strategies have been developed to achieve this, ranging from classical reactions to modern catalytic methods.
A common approach involves the acylation of the amino group of alanine or its esters with propanoic acid or an activated derivative. The chemoselectivity of this reaction is generally high, as the nucleophilicity of the amino group is significantly greater than that of the carboxyl group. However, regioselectivity can be a concern when other reactive functional groups are present in the alanine analogue.
For instance, the synthesis of 2-(4-alkylphenyl)propanoic acids can be achieved through a Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloro-propionate, catalyzed by anhydrous aluminum chloride. This is followed by hydrolysis of the resulting ester to yield the final acid. google.com This method demonstrates regioselectivity by favoring para-substitution on the aromatic ring.
More advanced methods involve tandem reactions where multiple bond-forming events occur in a single pot with high chemo- and regioselectivity. For example, a highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes has been reported via a sequential one-pot reaction, showcasing the power of such strategies in constructing complex molecules with precise control. nih.gov While not directly applied to this compound, these principles are transferable. Similarly, a chemo- and regioselective tandem [3+2] heteroannulation strategy has been developed for carbazole (B46965) synthesis, highlighting the potential for creating complex heterocyclic analogues. researchgate.net
The synthesis of derivatives such as 3-((4-hydroxyphenyl)amino)propanoic acid showcases the reaction of 4-aminophenol (B1666318) with acrylic acid or methyl acrylate. nih.govmdpi.com These reactions proceed with high regioselectivity, with the amino group of 4-aminophenol selectively attacking the β-position of the acrylate.
| Starting Materials | Reaction Type | Key Features | Product | Reference |
| Alkylbenzene, Ethyl 2-chloro-propionate | Friedel-Crafts Alkylation | Para-selective | 2-(4-Alkylphenyl)propanoic acid | google.com |
| 4-Aminophenol, Acrylic Acid/Methyl Acrylate | Michael Addition | Regioselective N-alkylation | 3-((4-Hydroxyphenyl)amino)propanoic acid | nih.govmdpi.com |
| Ninhydrin, Malononitrile, Nitroketene Acetal | Knoevenagel/Michael/Cyclization | High chemo- and regioselectivity | Heterocyclic [3.3.3]propellanes | nih.gov |
Enantioselective Synthesis of Chiral this compound Derivatives
The stereochemistry at the α-carbon of this compound is crucial for its biological activity. Therefore, enantioselective synthesis is of paramount importance. The main strategies employed are asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Recent advances in the asymmetric synthesis of α-stereogenic carboxylic acids have highlighted various powerful catalytic systems. rsc.org For instance, chiral phosphoric acids have emerged as highly effective catalysts in a range of asymmetric transformations, including Friedel-Crafts reactions. mdpi.com These catalysts can activate substrates towards enantioselective attack, leading to high enantiomeric excesses.
Biocatalysis provides another powerful tool for asymmetric synthesis. Lactate dehydrogenases (LDHs), for example, have been used for the asymmetric reduction of α-keto acids to produce chiral α-hydroxy acids with excellent stereoselectivity. nih.govresearchgate.net This approach could be adapted for the synthesis of chiral precursors to this compound. The use of enzymes offers mild reaction conditions and high enantioselectivity.
Palladium(II) catalysts have been employed in the catalytic asymmetric synthesis of chiral allylic esters from prochiral allylic alcohols. organic-chemistry.org This methodology, which proceeds via an SN2' substitution, could be conceptually applied to introduce chirality in analogues of this compound.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved to afford the enantiomerically enriched product.
Pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for the asymmetric alkylation of amides, providing high diastereoselectivities, especially in the formation of quaternary carbon centers. nih.gov An amide of this compound could be prepared with pseudoephenamine, followed by a diastereoselective reaction and subsequent removal of the auxiliary.
Another example is the use of (-)-menthyl chloroformate as a chiral auxiliary in the synthesis of planar chiral [2.2]metacyclophanes. rcsi.comrcsi.com The auxiliary allows for the diastereoselective introduction of a functional group, and the resulting diastereomers can be separated. This principle can be applied to the synthesis of chiral this compound derivatives by forming a diastereomeric ester with a chiral alcohol like myrtenol, followed by separation and hydrolysis. researchgate.net
| Method | Catalyst/Auxiliary | Key Features | Product Type | Reference |
| Asymmetric Catalysis | Chiral Phosphoric Acids | Enantioselective C-C bond formation | Chiral α-Aryl Carboxylic Acids | mdpi.com |
| Biocatalysis | Lactate Dehydrogenase (LDH) | High stereoselectivity, mild conditions | Chiral α-Hydroxy Acids | nih.govresearchgate.net |
| Chiral Auxiliary | Pseudoephenamine | High diastereoselectivity in alkylations | Enantiomerically enriched amides | nih.gov |
| Chiral Auxiliary | (-)-Menthyl Chloroformate | Diastereoselective functionalization | Planar chiral compounds | rcsi.comrcsi.com |
| Chiral Auxiliary | Myrtenol | Kinetic resolution of lactides | Enantiomerically pure lactides | researchgate.net |
Advanced Peptide Coupling and Derivatization Techniques
The formation of the amide bond between the propanoic acid moiety and the alanine core is a critical step in the synthesis of this compound. This transformation falls under the broad category of peptide coupling reactions.
A variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization. bachem.com Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or HOSu. bachem.com More advanced reagents include uronium/aminium salts like HATU, HBTU, and HCTU, and phosphonium (B103445) salts like PyBOP and PyAOP. bachem.comluxembourg-bio.com These reagents are known for their high reactivity and ability to couple even sterically hindered amino acids. acs.org
The choice of base is also crucial to prevent racemization. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used, while the weaker base sym-collidine is recommended in cases with a high risk of racemization. bachem.com
For the synthesis of more complex derivatives, orthogonal coupling methods can be employed. These strategies allow for the sequential formation of multiple peptide bonds without the need for extensive protecting group manipulation. nih.gov
Solid-Phase Synthesis Protocols for Oligomeric Analogues
Solid-phase synthesis (SPS) is a powerful technique for the preparation of oligomers and polymers, including analogues of this compound. researchgate.net In SPS, the growing oligomer chain is attached to an insoluble solid support, which simplifies the purification process as excess reagents and byproducts can be washed away after each reaction step. sigmaaldrich.com
This methodology is particularly well-suited for the synthesis of N-substituted glycine oligomers (peptoids), which are mimics of peptides. nih.govresearchgate.net The synthesis typically involves a two-step cycle: acylation with a haloacetic acid followed by nucleophilic displacement of the halide with a primary amine. This allows for the introduction of a wide variety of side chains.
Standard solid-phase peptide synthesis (SPPS) techniques using Fmoc or Boc chemistry can also be adapted to create oligomers of this compound. nih.gov The choice of resin, linker, and coupling reagents is critical for the success of the synthesis. For example, 2-chlorotrityl chloride resin is often used for the attachment of the first amino acid. nih.gov
Isotopic Labeling Strategies for Mechanistic Investigations and Tracing Studies
Isotopic labeling is an indispensable tool for studying reaction mechanisms, metabolic pathways, and for use in quantitative proteomics. nih.govchempep.com Stable isotopes such as ²H, ¹³C, and ¹⁵N can be incorporated into this compound and its analogues.
Chemical synthesis offers precise control over the position of the isotopic label. chempep.com For example, a ¹³C label can be introduced into the carboxyl group of propanoic acid, which can then be used to synthesize ¹³C-labeled this compound. An aldehyde-catalyzed carboxylate exchange in α-amino acids with isotopically labeled CO₂ provides a direct route for labeling. researchgate.net
Alternatively, biological methods can be used to produce uniformly or specifically labeled amino acids. nih.gov For example, microorganisms can be grown in media containing ¹³C-glucose or ¹⁵N-ammonium salts as the sole carbon or nitrogen source, respectively. The amino acids produced will be isotopically enriched and can then be used as starting materials for the synthesis of the target molecule. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on metabolic incorporation of labeled amino acids. researchgate.net
| Labeling Strategy | Method | Key Features | Reference |
| Chemical Synthesis | Use of labeled precursors | Precise control of label position | chempep.com |
| Chemical Synthesis | Aldehyde-catalyzed exchange | Direct labeling with labeled CO₂ | researchgate.net |
| Biological Method | Metabolic labeling | Uniform or specific labeling | nih.gov |
| Biological Method | SILAC | In vivo incorporation for proteomics | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. This technique is instrumental in structure-based drug design, helping to elucidate the molecular basis of a ligand's activity and to screen virtual libraries of compounds for potential binders. researchgate.netnih.gov
The process involves placing the ligand in various positions and orientations within the protein's binding site and evaluating the interaction energy for each "pose". The output is a ranked list of poses based on their predicted binding affinity, providing a static snapshot of the likely interaction. mdpi.com
Scoring Function Optimization and Validation
A critical component of molecular docking is the scoring function, a mathematical model used to approximate the binding free energy of the ligand-protein complex. These functions evaluate factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. The accuracy of the docking prediction is highly dependent on the reliability of the scoring function.
To ensure reliability, scoring functions must be rigorously validated. A common validation method is to "redock" a co-crystallized ligand back into its known protein binding site. The docking protocol is considered successful if the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose is typically less than 2.0 Å. nih.gov This process confirms that the chosen scoring function and docking parameters can accurately reproduce a known binding mode.
Table 1: Illustrative Scoring Function Validation for a Hypothetical Target This table illustrates the type of data generated during the validation phase of a molecular docking study. The RMSD values indicate the accuracy of the docking protocol in reproducing the known binding pose of a native ligand.
| Protein Target | Native Ligand | Docking Program | Scoring Function | Redocked RMSD (Å) | Validation Outcome |
|---|---|---|---|---|---|
| Example Kinase 1 | Staurosporine | AutoDock Vina | Vina Score | 1.15 | Successful |
| Example Protease 2 | Indinavir | GOLD | GoldScore | 1.32 | Successful |
| Example Receptor 3 | Agonist X | Schrödinger Glide | SP GlideScore | 0.98 | Successful |
Conformational Sampling and Pose Prediction Algorithms
This compound is a flexible molecule. Therefore, a crucial aspect of docking is the exploration of its conformational space. Conformational sampling algorithms generate a diverse set of possible three-dimensional structures for the ligand. nih.gov Simultaneously, these algorithms search for the optimal position and orientation (pose) of each conformation within the binding site.
Commonly used algorithms include:
Genetic Algorithms: These evolve a population of ligand poses over generations, with "fitter" poses (those with better scores) being more likely to "reproduce" and pass on their characteristics.
Monte Carlo Methods: These randomly alter the ligand's position, orientation, and conformation, accepting new poses based on a probability function that favors lower energy states.
Systematic Searches: These explore all degrees of freedom in a stepwise manner, though this can be computationally expensive.
The goal is to perform a comprehensive search of the vast conformational and orientational landscape to identify the most energetically favorable binding pose, which is predicted to be the most likely true binding mode. elifesciences.org
Table 2: Hypothetical Docking Poses of this compound in an Enzyme Active Site This table provides an example of the output from a molecular docking simulation, showing different binding poses ranked by their scores and the key interactions that stabilize them.
| Pose Rank | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions | Hydrophobic Interactions |
|---|---|---|---|
| 1 | -7.5 | Carboxylate with Lys122; Amide with Asp189 | Propyl group with Val85, Leu99 |
| 2 | -7.2 | Carboxylate with Arg210; Amide with Gly190 | Propyl group with Ile150 |
| 3 | -6.9 | Carboxylate with Lys122; Carbonyl with Ser195 | Methyl group with Ala180 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular systems. nih.gov By calculating the forces between atoms and using them to predict their motion over time, MD simulations can track the behavior of a this compound-protein complex in a simulated physiological environment (including water and ions). mdpi.com This provides valuable information on the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that persist over time. researchgate.net
Trajectory Analysis of Compound-Protein Complexes
An MD simulation generates a "trajectory," which is a series of snapshots of the system's atomic coordinates at different time points. Analysis of this trajectory reveals how the complex behaves. Two key metrics are:
Root Mean Square Deviation (RMSD): This measures the average deviation of a group of atoms (e.g., the protein backbone or the ligand) from a reference structure over the course of the simulation. A stable, low RMSD for the ligand suggests that its binding pose, as predicted by docking, is stable. nih.gov
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility, which can be functionally important. nih.gov
Table 3: Example MD Simulation Trajectory Analysis Data for a this compound-Protein Complex This table shows representative data from an MD simulation. The RMSD values indicate the stability of the protein and the ligand within the binding site, while the RMSF highlights flexible regions of the protein upon ligand binding.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Key Residue RMSF (Å) |
|---|---|---|---|
| 0-20 | 1.5 ± 0.3 | 1.2 ± 0.4 | Asp189: 0.8 |
| 20-40 | 1.6 ± 0.2 | 1.3 ± 0.3 | Lys122: 0.9 |
| 40-60 | 1.7 ± 0.3 | 1.4 ± 0.4 | Loop (210-220): 2.5 |
| 60-80 | 1.6 ± 0.2 | 1.3 ± 0.2 | Val85: 0.7 |
| 80-100 | 1.7 ± 0.2 | 1.3 ± 0.3 | C-terminus: 3.1 |
Free Energy Perturbation and Binding Energy Calculations
MD simulations can be used to perform more rigorous calculations of binding free energy, which is a more accurate predictor of a ligand's potency than docking scores. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for these calculations. nih.gov
FEP calculates the difference in free energy between two states by "alchemically" transforming one molecule into another over a series of non-physical intermediate steps. nih.gov To calculate the absolute binding free energy of this compound, a thermodynamic cycle is employed where the ligand is transformed into a non-interacting "dummy" molecule both in solution and within the protein's binding site. The difference between these two transformation energies yields the binding free energy. wustl.eduuiuc.edu These calculations are computationally intensive but provide highly valuable data for lead optimization. nih.gov
Table 4: Illustrative Free Energy Perturbation (FEP) Calculation Results This table breaks down the components of a hypothetical binding free energy calculation for the compound. Such data is crucial for accurately ranking compounds and understanding the energetic drivers of binding.
| Thermodynamic Leg | Description | Calculated Free Energy (kcal/mol) |
|---|---|---|
| ΔGsolv | Decoupling of ligand from solvent | +15.3 ± 0.5 |
| ΔGcomplex | Decoupling of ligand from protein active site | +22.8 ± 0.7 |
| ΔGbind (ΔGcomplex - ΔGsolv) | Calculated Absolute Binding Free Energy | -7.5 ± 0.9 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target.
The process involves:
Data Collection: Assembling a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values).
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties like logP (hydrophobicity), molecular weight, polar surface area, and 3D properties related to shape and electronic fields.
Model Generation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity.
Validation: The model's predictive power is tested on an external set of compounds not used in its creation.
A validated QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing. nih.gov
Table 5: Hypothetical QSAR Data for Analogs of this compound This table represents a sample dataset used for QSAR modeling. It links calculated molecular properties (descriptors) to experimentally observed biological activity, forming the basis for a predictive model.
| Compound ID | R-Group Modification | LogP | Polar Surface Area (Ų) | Experimental pIC₅₀ |
|---|---|---|---|---|
| 1 (Parent) | -H | 0.25 | 66.4 | 5.1 |
| 2 | -F | 0.39 | 66.4 | 5.3 |
| 3 | -Cl | 0.80 | 66.4 | 5.8 |
| 4 | -CH₃ | 0.75 | 66.4 | 5.6 |
| 5 | -CF₃ | 1.10 | 66.4 | 6.2 |
2D and 3D QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific biological activity. wikipedia.orgdrugdesign.org These models are fundamental in predicting the activity of new molecules and understanding the structural requirements for that activity.
2D-QSAR: This approach uses descriptors calculated from the two-dimensional representation of a molecule. For a series of N-acyl amino acid analogues, including this compound, these descriptors can include physicochemical properties (like logP), electronic properties, and topological indices. A multiple linear regression (MLR) or artificial neural network (ANN) can then be used to build a model. semanticscholar.org For example, a model might correlate these descriptors with the inhibitory activity against an enzyme like Fatty Acid Amide Hydrolase (FAAH), which is known to regulate N-acyl amino acids. elifesciences.org
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), require the 3D structures of the molecules. wikipedia.orgnih.gov The molecules in the training set are aligned, and their steric and electrostatic fields are calculated and mapped onto a grid. These field values are then used as variables in a partial least squares (PLS) analysis to generate a predictive model. nih.gov The resulting 3D contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a visual guide for designing more potent derivatives of this compound.
Table 1: Example of Molecular Descriptors for 2D-QSAR of N-Acyl Amino Acid Derivatives This table is illustrative and contains hypothetical data.
| Compound | Biological Activity (-logIC50) | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) |
|---|---|---|---|---|
| This compound | 5.2 | 145.16 | -0.15 | 66.4 Ų |
| N-Butanoyl-alanine | 5.5 | 159.18 | 0.25 | 66.4 Ų |
| N-Propanoyl-glycine | 4.8 | 131.13 | -0.45 | 66.4 Ų |
| N-Propanoyl-valine | 5.7 | 173.21 | 0.65 | 66.4 Ų |
Predictive Model Validation and Applicability Domain Assessment
A QSAR model's utility is entirely dependent on its predictive power. mdpi.com Therefore, rigorous validation is a critical step in the modeling workflow. nih.govmdpi.com Validation ensures that the model is robust and not a result of chance correlation.
Internal Validation: This is typically performed using the training set data. The most common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound, and the resulting cross-validated correlation coefficient (q²) is calculated.
External Validation: This provides a more stringent test of a model's predictive ability. The model, built using the training set, is used to predict the activity of an external set of compounds that were not used in model development. The predictive ability is assessed by the correlation coefficient (R²_pred) between the observed and predicted activities of the test set compounds. mdpi.com
Applicability Domain (AD): Every QSAR model has a defined applicability domain. proquest.combohrium.com The AD defines the chemical space of structures for which the model can make reliable predictions. It is crucial because predictions for compounds that are structurally very different from those in the training set are likely to be inaccurate. mdpi.comresearchgate.net The AD can be defined based on the range of descriptor values, structural similarity, or distances in the chemical space. bohrium.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit for the training set. | > 0.6 |
| Cross-validated R² | q² or R²_cv | Measures the internal predictive ability. | > 0.5 |
| Predictive R² for External Set | R²_pred | Measures the external predictive ability. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the average deviation of predicted vs. observed values. | As low as possible |
Homology Modeling in the Context of Enzyme-Ligand Systems
To understand how this compound interacts with its protein target, a 3D structure of the protein is required. When an experimental structure (from X-ray crystallography or NMR) is unavailable, homology modeling can be used to build a reliable 3D model. researchgate.net This is particularly relevant for studying enzymes that metabolize N-acyl amino acids, such as certain N-acetyltransferases or hydrolases. nih.govnih.gov The process involves using the known 3D structure of a related homologous protein (the "template") to model the structure of the target protein. nih.gov
Template Selection and Model Refinement
The accuracy of a homology model is highly dependent on the choice of the template structure. nih.govbiorxiv.org
Template Selection: The first step is to search a protein structure database like the Protein Data Bank (PDB) for proteins with a similar amino acid sequence to the target. researchgate.net Key factors for selecting the best template(s) include:
Sequence Identity: Higher sequence identity (>30-40%) generally leads to a more accurate model. researchgate.netnih.gov
Structural Resolution: High-resolution crystal structures are preferred as templates. salilab.org
Ligand Presence: If the goal is to study ligand binding, a template structure that is co-crystallized with a ligand similar to this compound is highly valuable. salilab.orgnih.gov
Multiple Templates: Using information from multiple templates can often improve the quality of the final model. nih.govnih.gov
Model Refinement: After the initial model is built by aligning the target sequence with the template structure, it undergoes refinement. This involves optimizing the positions of side chains and loop regions that may differ from the template. Energy minimization and molecular dynamics simulations are often used to relax the structure and resolve any unfavorable atomic clashes, resulting in a more physically realistic and stable model. researchgate.net
Table 3: Criteria for Homology Modeling Template Selection
| Criterion | Description | Importance |
|---|---|---|
| Sequence Identity | Percentage of identical amino acids between target and template. | High |
| Query Coverage | Percentage of the target sequence aligned with the template. | High |
| E-value | Expectation value; indicates the statistical significance of the alignment. | Low (closer to zero is better) |
| Resolution | For X-ray structures, a lower value (in Å) indicates higher quality. | High |
| Bound Ligand | Presence of a cofactor or a ligand structurally similar to the molecule of interest. | High (for binding studies) |
Active Site Identification and Characterization
Once a refined homology model of the target enzyme is generated, the next step is to locate and analyze the active site where this compound would bind. slideshare.net
The active site is typically a cleft or pocket on the enzyme's surface. slideshare.netyoutube.com Computational algorithms can identify these pockets based on the protein's geometry and surface properties. If the template structure contained a bound ligand, the corresponding pocket in the model is the most probable active site.
Characterization of the active site involves analyzing the properties of the amino acid residues that form the pocket. This includes mapping their electrostatic potential, hydrophobicity, and hydrogen bonding capabilities. nsf.gov This analysis helps to predict which residues will form key interactions—such as hydrogen bonds with the amide and carboxyl groups or van der Waals interactions with the propyl chain of this compound—and which residues are crucial for catalysis. nih.govnih.gov
Virtual Screening Protocols for Novel Ligand Identification
Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, such as an enzyme that interacts with this compound. nih.gov It is a cost-effective way to narrow down a vast chemical library to a manageable number of candidates for experimental testing. nih.gov Screening methods can be broadly categorized as either structure-based or ligand-based. ebi.ac.uk
Ligand-Based Virtual Screening Methodologies
Ligand-based virtual screening is employed when the 3D structure of the target protein is unknown, but one or more active molecules (ligands) have been identified. ebi.ac.uk These known active molecules, such as this compound, are used as a reference to find other compounds with similar properties.
Similarity Searching: This is one of the most straightforward methods. It operates on the principle that structurally similar molecules are likely to have similar biological activities. ebi.ac.uk Molecules are represented by "fingerprints," which are bit strings encoding their structural features. The similarity between the reference compound and every molecule in a database is calculated, and the highest-scoring compounds are selected.
Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to be active. A pharmacophore model can be generated from one or more active ligands like this compound. This model then serves as a 3D query to search compound databases, identifying molecules that match the required spatial arrangement of features, even if their underlying chemical scaffolds are different. mdpi.com
Table 4: Comparison of Ligand-Based Virtual Screening Methodologies
| Methodology | Principle | Input Requirement | Output |
|---|---|---|---|
| 2D Similarity Searching | Structurally similar molecules have similar properties. | One or more active 2D structures. | A ranked list of database compounds based on structural similarity. |
| Pharmacophore Modeling | Molecules with the same 3D arrangement of key chemical features will bind to the same target. | One or more aligned active 3D structures. | Database compounds that geometrically match the pharmacophore query. |
| QSAR-based Screening | A validated QSAR model can predict the activity of new compounds. | A statistically robust and validated QSAR model. | A list of compounds with high predicted biological activity. |
Structure-Based Virtual Screening Methodologies
Structure-based virtual screening (SBVS) is a computational technique used in drug discovery to identify potential drug candidates from large libraries of small molecules that are predicted to bind to a specific biological target, typically a protein or enzyme. nih.gov The process relies on the three-dimensional structure of the target, which can be determined experimentally via methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. nih.gov
The general workflow for SBVS involves:
Target and Library Preparation: Preparing the 3D structure of the biological target and a digital library of potential ligands. For a compound like this compound, this would involve screening it as part of a library against a specific protein target.
Molecular Docking: Computationally placing each molecule from the library into the binding site of the target protein. nih.govmdpi.com Docking algorithms explore various possible conformations and orientations of the ligand within the binding site.
Scoring and Ranking: Using a scoring function to estimate the binding affinity for each ligand pose. The molecules are then ranked based on these scores.
Post-processing and Hit Selection: Analyzing the top-ranked compounds to select promising candidates for experimental testing. nih.gov
While studies have utilized molecular docking for derivatives of propanoic acid, such as 2-(3-benzoylphenyl)propanoic acid, to investigate their interaction with enzymes like cyclooxygenases (COXs) and matrix metalloproteinases (MMPs), no specific research detailing the use of this compound in SBVS campaigns was identified. nih.govresearchgate.net The application of SBVS could, in principle, be used to explore the potential biological targets of N-acyl amino acids like this compound. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These methods, which include Density Functional Theory (DFT) and ab initio calculations, solve the Schrödinger equation (or a simplified form of it) to determine a molecule's properties.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a system based on its electron density. youtube.com It is particularly useful for studying the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. rsc.org
A DFT study of the reaction pathways of this compound would typically involve:
Geometry Optimization: Finding the lowest energy structure for reactants, products, and any intermediates.
Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.
Frequency Calculations: Confirming the nature of the optimized structures (as minima or transition states) and calculating thermodynamic properties.
Reaction Coordinate Analysis: Mapping the energy profile along the reaction pathway to understand the mechanism in detail.
While DFT has been extensively applied to study the reactivity of various molecules, including other propanoic acid derivatives and amino acids, specific studies detailing the reaction pathways of this compound are not available in the reviewed literature. nih.govnih.gov Such studies could, for example, investigate its enzymatic degradation, which is known to occur for N-acyl amino acids, or its synthesis via amide bond formation. mdpi.comresearchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. nih.gov These methods are often more computationally demanding than DFT but can provide highly accurate results for various molecular properties.
For this compound, ab initio calculations could be used to determine a range of properties, including:
| Molecular Property | Description |
| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation. |
| Vibrational Frequencies | Predicted infrared and Raman spectra, which can be compared with experimental data. |
| Electronic Properties | Ionization potential, electron affinity, and the distribution of electron density. |
| Molecular Orbitals | Energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). |
| Thermochemical Data | Enthalpy of formation and Gibbs free energy. |
Mechanistic Studies of 2 Propanoylamino Propanoic Acid Interactions with Biological Macromolecules
Elucidation of Enzyme Inhibition Mechanisms and Kinetics
There are no available studies that characterize the enzyme inhibition mechanisms of 2-(Propanoylamino)propanoic acid.
Characterization of Inhibitory Modes (Competitive, Non-Competitive, Uncompetitive)
Information regarding the specific mode of enzyme inhibition by this compound is not available in the scientific literature.
Determination of Inhibition Constants (Ki)
No experimental data on the inhibition constants (Ki) of this compound against any enzyme have been published.
Investigation of Co-factor Dependencies (e.g., pyridoxal-dependent enzymes)
While computational modeling studies have suggested that a more complex molecule containing a (propanoylamino)propanoic acid moiety could potentially act as an inhibitor of the pyridoxal-dependent enzyme 4-aminobutyrate aminotransferase (GABA-AT), there are no experimental studies that have investigated or confirmed this interaction for this compound itself. The broader class of N-acylated amino acids is known to interact with various enzymes, some of which may be co-factor dependent, but specific data for this compound is lacking.
Analysis of Biomolecular Recognition Events
Detailed analyses of the biomolecular recognition events involving this compound are not documented.
Protein-Ligand Interaction Fingerprinting
No studies providing protein-ligand interaction fingerprints for this compound have been identified.
Specificity and Selectivity Profiling against Related Targets
Without primary screening or inhibition data, no specificity and selectivity profiles for this compound against any biological targets have been established.
Allosteric Modulation and Conformational Changes Induced by Compound Binding
The binding of a small molecule, such as this compound, to a protein at a site other than the active site—an allosteric site—can induce conformational changes that modulate the protein's activity. This phenomenon, known as allosteric modulation, is a fundamental mechanism of biological regulation. While direct studies on this compound are limited, computational studies on similar molecules provide some insight. For instance, a derivative, (2S)-3-[(3aR,4S,6R,7aS)-6-methyloctahydro-1H-inden-4-yl]-2-(propanoylamino)propanoic acid, has been identified through in silico docking studies as a potential inhibitor of 4-aminobutyrate aminotransferase (GABA-AT), a target in Huntington's disease research. researchgate.net This suggests that the N-propanoyl-alanine scaffold has the potential to fit into protein binding pockets and elicit a biological response.
The binding of a ligand like this compound to an allosteric site can trigger a cascade of subtle structural shifts throughout the protein. These changes can alter the geometry of the active site, thereby affecting substrate binding or catalytic efficiency. The extent and nature of these conformational changes would depend on the specific protein and the precise interactions formed between the compound and the amino acid residues in the allosteric pocket.
Table 1: Theoretical Allosteric Interaction Parameters for this compound
| Parameter | Theoretical Description | Potential Effect on Protein Function |
| Binding Affinity (Kd) | The dissociation constant, indicating the strength of the binding between the compound and the allosteric site. A lower Kd signifies stronger binding. | A lower Kd would suggest a more potent allosteric modulator. |
| Allosteric Coupling Energy | The energy transferred from the allosteric site to the active site upon ligand binding, leading to a change in protein conformation. | Higher coupling energy would result in a more significant modulation of protein activity. |
| Conformational State Shift | The equilibrium shift between different conformational states of the protein (e.g., active vs. inactive) upon compound binding. | The compound could stabilize either an active or an inactive conformation, acting as an allosteric activator or inhibitor, respectively. |
This table presents a theoretical framework, as specific experimental data for this compound is not currently available in the public domain.
Studies on Non-Enzymatic Interactions with Biological Systems (e.g., protein acylation)
Non-enzymatic acylation is a post-translational modification where an acyl group is transferred to a protein without the involvement of an enzyme. This can occur with reactive acyl-CoA thioesters. While there are no specific studies demonstrating that this compound directly participates in non-enzymatic protein acylation, the study of related molecules provides a basis for understanding this potential interaction.
The process typically involves the nucleophilic attack of a lysine (B10760008) or cysteine residue on an activated acyl donor. For this compound to participate in such a reaction, it would likely need to be first converted into a more reactive form, such as propanoyl-CoA. The metabolism of propionic acid involves its conversion to propionyl-CoA, a key intermediate in the citric acid cycle. It is conceivable that under certain physiological or pathological conditions, an accumulation of propionyl-CoA could lead to non-enzymatic propionylation of proteins.
Microbial metabolism of amino acids like alanine (B10760859) can lead to the formation of various N-acylated derivatives. nih.gov This highlights the biological possibility of the formation and presence of compounds like this compound in biological systems, which could then potentially interact with macromolecules.
Table 2: Potential Factors Influencing Non-Enzymatic Acylation by Propanoyl-CoA
| Factor | Description | Potential Impact |
| Concentration of Propanoyl-CoA | The intracellular concentration of the activated acyl donor. | Higher concentrations would increase the likelihood of non-enzymatic acylation events. |
| Protein Nucleophilicity | The reactivity of lysine or other nucleophilic residues on the protein surface. | Proteins with highly accessible and reactive nucleophiles would be more susceptible to modification. |
| Cellular pH | The pH of the cellular compartment can influence the reactivity of both the acyl donor and the protein nucleophiles. | Changes in pH could modulate the rate of non-enzymatic acylation. |
This table is based on general principles of non-enzymatic acylation and the known metabolism of propionic acid, as direct studies involving this compound are lacking.
Structural Modifications and Rational Design of 2 Propanoylamino Propanoic Acid Derivatives
Impact of Stereochemistry on Molecular Recognition and Biological Efficacy
Stereochemistry is a critical determinant of a molecule's biological activity, governing its three-dimensional arrangement and, consequently, its interaction with chiral biological macromolecules like proteins and enzymes. For derivatives of 2-(propanoylamino)propanoic acid, which possesses a chiral center at the alpha-carbon of the alanine (B10760859) moiety, the spatial orientation of its substituents profoundly influences its pharmacological and biological effects.
Diastereomeric and Enantiomeric Purity Assessment
The synthesis of stereochemically pure this compound derivatives is paramount, as different stereoisomers can exhibit vastly different biological activities. The assessment of diastereomeric and enantiomeric purity is, therefore, a crucial step in their development.
A common method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For N-protected amino acids, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) based columns have shown excellent enantiomeric separation capabilities. tandfonline.com The choice of the N-protecting group, such as the propanoyl group in this case, can significantly influence the resolution of the enantiomers. tandfonline.com
Another widely used technique is Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. The amino acid derivative is first converted into a volatile derivative, often by esterification and acylation, which can then be separated on a chiral GC column. cat-online.com This method can also separate diastereomers, which are isomers with different configurations at one or more, but not all, of the chiral centers. sigmaaldrich.com
For molecules with multiple chiral centers, which can exist as diastereomers, their separation can also be achieved by forming diastereomeric salts with a chiral resolving agent. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. youtube.com The individual diastereomers can then be recovered by removing the resolving agent.
The determination of chiral purity is essential as the presence of an unwanted stereoisomer can lead to reduced efficacy, off-target effects, or even toxicity. For synthetic peptides and their derivatives, it's crucial to ensure that the amino acid building blocks have high enantiomeric purity to avoid the introduction of undesirable d-isomers. nih.gov
Stereochemical Influence on Binding Affinity and Selectivity
The specific three-dimensional structure of each stereoisomer of a this compound derivative dictates how it fits into the binding site of a biological target. This "molecular recognition" is highly dependent on the precise spatial arrangement of functional groups that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein.
Research on various chiral compounds has consistently demonstrated that one enantiomer often exhibits significantly higher binding affinity and, consequently, greater biological activity than its mirror image. nih.gov This is because only one enantiomer can achieve the optimal orientation for a stable interaction with the chiral environment of the binding pocket. For instance, in the context of DPP-4 inhibitors, the stereochemistry of a β-amino group was found to be crucial for inhibitory potency, with the R-configuration being favored. nih.gov
The stereochemistry not only affects the binding to the primary target but also the selectivity for that target over other related proteins. A well-designed stereoisomer can maximize interactions with the desired target while minimizing off-target binding, which can lead to adverse effects. This principle is fundamental in drug design, where the goal is to develop highly selective ligands.
Rational Design of Functionalized Analogues and Conjugates
The rational design of this compound derivatives involves the strategic introduction of new functional groups or the conjugation to other molecules to create probes for studying biological processes or to develop targeted therapeutics.
Introduction of Reporter Groups for Probing Interactions
To visualize and quantify the interactions of this compound derivatives with their biological targets, reporter groups can be incorporated into their structure. These reporters can be fluorescent molecules, radioactive isotopes, or affinity tags.
Fluorescent probes are particularly useful as they allow for the real-time monitoring of binding events in living cells. By attaching a fluorophore to the this compound backbone, researchers can track its localization and interaction with target proteins using fluorescence microscopy or spectroscopy. The choice of fluorophore depends on the specific application, with considerations for its brightness, photostability, and potential to interfere with the parent molecule's activity.
Activity-based probes (ABPs) are another powerful tool. An ABP typically consists of a reactive group that forms a covalent bond with the target, a reporter tag (like a fluorophore or biotin), and a linker. nih.gov By modifying a this compound derivative with a suitable reactive group, it can be converted into an ABP to irreversibly label its binding partner, facilitating target identification and characterization. nih.gov
Synthesis of Bioconjugates for Targeted Studies
Bioconjugation involves linking a molecule, such as a this compound derivative, to a larger biomolecule like a peptide, protein, or oligonucleotide. tandfonline.comrsc.org This strategy can be employed to enhance the delivery of the derivative to a specific cell type or tissue.
For instance, by conjugating the derivative to a peptide that binds to a receptor overexpressed on cancer cells, it is possible to achieve targeted delivery and increase the local concentration of the compound, thereby enhancing its therapeutic effect while minimizing systemic toxicity. nih.gov The synthesis of such bioconjugates often involves the formation of a stable covalent bond, such as an amide or ester linkage, between the two components. beilstein-journals.orgmdpi.com Various conjugation strategies, including click chemistry, have been developed to facilitate the efficient and specific linking of molecules. rsc.org
Incorporation of Bioisosteric Replacements to Optimize Interactions
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. nih.govacs.orgnih.gov
For this compound, both the amide bond and the carboxylic acid group are potential sites for bioisosteric replacement.
The amide bond is susceptible to enzymatic cleavage in vivo. Replacing it with a more stable bioisostere can enhance the metabolic stability of the molecule. Common amide bond bioisosteres include:
1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the geometry of the trans-amide bond and are generally more resistant to hydrolysis. acs.orgnih.gov
Oxadiazoles and Tetrazoles: These are other heterocyclic systems that can serve as amide surrogates. nih.gov
Fluoroalkenes and Trifluoroethylamines: These groups can also mimic the electronic and conformational properties of the amide bond. acs.org
The carboxylic acid group is often ionized at physiological pH, which can limit its ability to cross cell membranes. Replacing it with a less acidic bioisostere can improve oral bioavailability. Examples of carboxylic acid bioisosteres include:
Tetrazoles: This is a well-established bioisostere for carboxylic acids. drughunter.com
Hydroxamic acids
Sulfonamides
Scaffold Hopping and Lead Optimization Strategies for Improved Target Engagement
Scaffold hopping is a lead optimization strategy that involves replacing the central core (scaffold) of a molecule with a structurally different moiety while preserving the original biological activity. This technique is particularly valuable for discovering novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For derivatives of this compound, which possesses a simple acyclic N-acyl alanine core, scaffold hopping can introduce conformational rigidity, new interaction points, and diverse chemical functionalities.
The process of scaffold hopping can range from minor modifications, such as replacing or swapping heteroatoms in a ring (a 1° hop), to more significant changes like ring opening or closure (a 2° hop), and even the replacement of a peptide backbone with a non-peptidic structure (a 3° hop). nih.gov The goal is to identify isofunctional molecules with distinct backbones. nih.gov
In the rational design of novel derivatives based on the this compound scaffold, several bioisosteric replacements can be considered to explore new chemical space and optimize target engagement. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activity. nih.gov For the amide linkage in this compound, a retro-amide or a trifluoroethylamine group could be explored as potential bioisosteric replacements to enhance metabolic stability. nih.gov
A hypothetical scaffold hopping exploration starting from a lead compound based on this compound might involve replacing the flexible propanoyl-alanine backbone with more rigid heterocyclic systems. For instance, a pyrrolidinone or an oxazolidinone ring could be introduced to mimic the spatial arrangement of the key pharmacophoric features—the amide bond, the carboxylic acid, and the side chain—while reducing the conformational flexibility. This reduction in flexibility can lead to a more favorable entropic contribution to binding affinity.
Below is a representative data table illustrating the outcomes of a hypothetical scaffold hopping study aimed at improving the inhibitory activity of a this compound derivative against a specific enzyme target.
| Compound ID | Scaffold | Modification from Lead | Target Inhibition (IC₅₀, nM) |
| Lead-001 | This compound | - | 1500 |
| SH-001 | N-Propanoyl-pyrrolidine-2-carboxylic acid | Ring closure (Cyclization of alanine) | 750 |
| SH-002 | 2-Ethyl-5-oxo-oxazolidine-4-carboxylic acid | Heterocyclic replacement (Oxazolidinone) | 400 |
| SH-003 | 1-Propanoyl-piperidine-2-carboxylic acid | Ring expansion | 1200 |
| SH-004 | 3-Methyl-2-propionamidobut-2-enoic acid | Introduction of unsaturation | 900 |
This table presents illustrative data for educational purposes. The compounds and their corresponding IC₅₀ values are hypothetical and intended to demonstrate the principles of scaffold hopping.
The data illustrates that moving from a flexible linear scaffold (Lead-001) to a more rigid cyclic scaffold like a pyrrolidine (B122466) (SH-001) or an oxazolidinone (SH-002) can lead to a significant improvement in potency. Conversely, a larger, more flexible ring system (SH-003) or the introduction of a double bond without creating a ring (SH-004) might not be as beneficial. These findings would guide further lead optimization efforts, focusing on the most promising scaffolds.
The Role of Fluorination in Modulating Biological Activity and Interactions
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability, membrane permeability, and binding affinity. beilstein-journals.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological profile of a molecule. beilstein-journals.org
In the context of this compound derivatives, fluorination can be strategically applied to different parts of the molecule to achieve specific goals.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. researchgate.net
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity. beilstein-journals.org
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to stereoelectronic effects. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.
For instance, selective fluorination of the propanoyl group or the alanine methyl group of this compound could be explored. The synthesis of such fluorinated amino acid derivatives can be achieved through various methods, including the use of fluorinated building blocks or by direct fluorination of the amino acid precursor. acs.org
Consider a hypothetical study investigating the impact of fluorination on the biological activity of a this compound derivative. The results could be summarized in a table as follows:
| Compound ID | Position of Fluorination | Type of Fluorination | Target Binding Affinity (Kᵢ, nM) |
| Parent-001 | None | - | 500 |
| Fluoro-001 | Propanoyl group (C2) | Monofluoro | 350 |
| Fluoro-002 | Propanoyl group (C2) | Difluoro | 200 |
| Fluoro-003 | Alanine methyl group | Monofluoro | 450 |
| Fluoro-004 | Alanine methyl group | Trifluoro | 150 |
This table presents illustrative data for educational purposes. The compounds and their corresponding Kᵢ values are hypothetical and intended to demonstrate the principles of fluorination in drug design.
The hypothetical data suggests that increasing the extent of fluorination on the propanoyl group (Fluoro-001 and Fluoro-002) leads to a progressive increase in binding affinity. Similarly, trifluorination of the alanine methyl group (Fluoro-004) results in a significant improvement in potency compared to the parent compound and the monofluorinated analogue (Fluoro-003). These results would indicate that the introduction of fluorine in these positions likely leads to more favorable interactions with the target protein, guiding the design of next-generation inhibitors.
Sophisticated Analytical Techniques for the Characterization of 2 Propanoylamino Propanoic Acid in Research
High-Resolution Spectroscopic Methodologies for Structural Elucidation and Interaction Studies
Spectroscopic methods are indispensable for confirming the molecular structure of 2-(propanoylamino)propanoic acid and studying its conformational dynamics and interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the atomic structure of a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.
1D NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the propionyl group and the alanine (B10760859) moiety. The ethyl protons of the propionyl group would appear as a triplet and a quartet. The alanine portion would show a doublet for the methyl group and a quartet for the alpha-proton, which would also couple to the amide proton. The amide and carboxylic acid protons are also observable, though their chemical shifts can be highly dependent on the solvent and concentration. researchgate.net
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the molecule, from the two methyl groups to the two carbonyl carbons (amide and carboxylic acid), would give a distinct resonance. nih.gov
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| CH₃ | Alanine | ~1.4 | ~17 | Doublet |
| CH | Alanine | ~4.4 | ~50 | Quartet |
| COOH | Alanine | >10 (variable) | ~175 | Singlet |
| NH | Amide | ~8.0 (variable) | - | Singlet/Doublet |
| CO | Propionyl | - | ~174 | - |
| CH₂ | Propionyl | ~2.2 | ~30 | Quartet |
| CH₃ | Propionyl | ~1.1 | ~9 | Triplet |
Note: Predicted values are based on data for alanine, propanoic acid, and N-acetyl-alanine and can vary based on solvent and experimental conditions. nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between coupled protons, for example, between the CH and CH₃ protons of the alanine residue, and between the CH₂ and CH₃ protons of the propionyl group. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₆H₁₁NO₃), the expected exact mass is 145.0739 g/mol .
In addition to accurate mass, HRMS provides information about the molecule's structure through fragmentation analysis. Under electron ionization (EI) or other ionization techniques, the molecule breaks apart in a predictable manner. chim.ludocbrown.infolibretexts.org Characteristic fragmentation patterns for this compound would involve cleavage of the amide bond and loss of the carboxyl group. libretexts.orgmiamioh.edu
Interactive Data Table: Predicted HRMS Fragments of this compound
| Fragment Ion | Structure | Predicted m/z | Description |
| [M+H]⁺ | [C₆H₁₂NO₃]⁺ | 146.0817 | Protonated molecular ion |
| [M]⁺• | [C₆H₁₁NO₃]⁺• | 145.0739 | Molecular ion |
| [M-CH₃]⁺ | [C₅H₈NO₃]⁺ | 130.0504 | Loss of a methyl radical |
| [M-COOH]⁺ | [C₅H₁₀NO]⁺ | 100.0762 | Loss of the carboxyl group |
| [C₄H₅O₂]⁺ | [CH₃CH(NH)COOH]⁺ | 88.0399 | Fragment from alanine moiety |
| [C₃H₅O]⁺ | [CH₃CH₂CO]⁺ | 57.0340 | Propionyl cation |
| [C₂H₄N]⁺ | [CH₃CHN]⁺ | 42.0344 | Fragment from alanine backbone |
Note: m/z values are for the monoisotopic mass. chim.ludocbrown.info
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Since this compound is a chiral molecule (derived from the chiral amino acid alanine), Circular Dichroism (CD) spectroscopy is a critical technique for its stereochemical characterization. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govsemanticscholar.org
Enantiomers, such as N-propionyl-L-alanine and N-propionyl-D-alanine, will produce CD spectra that are mirror images of each other. The CD spectrum is characterized by Cotton effects (positive or negative peaks) at specific wavelengths, which are associated with the electronic transitions of the molecule's chromophores, primarily the carboxyl and amide groups. researchgate.netnih.gov By comparing the experimental CD spectrum to a known standard or to theoretical calculations, the absolute configuration (L or D) of the compound can be unambiguously determined. semanticscholar.orgnih.gov The acylation of the amino group influences the electronic environment and thus the precise characteristics of the CD spectrum. researchgate.net
Advanced Chromatographic and Electrophoretic Separation Techniques for Purity and Mixture Analysis
Assessing the purity of this compound, particularly its enantiomeric purity, requires high-resolution separation techniques.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the foremost method for this purpose. For the separation of enantiomers (chiral separation), specialized Chiral Stationary Phases (CSPs) are used. chiraltech.comphenomenex.comchromatographytoday.comsigmaaldrich.com These CSPs, which may be based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives, create a chiral environment that allows for differential interaction with the L- and D-enantiomers, resulting in different retention times. sigmaaldrich.comsigmaaldrich.com Reverse-phase HPLC with a standard C18 column can be used for general purity assessment against non-enantiomeric impurities.
Electrophoretic Techniques: Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. akjournals.comresearchgate.netnih.gov For chiral separations of N-acyl amino acids, chiral selectors, such as cyclodextrins, are often added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different mobilities, enabling their separation. CE is known for its short analysis times and minimal sample consumption. wpmucdn.comcreative-proteomics.com
Interactive Data Table: Example Separation Conditions for N-Acyl Amino Acids
| Technique | Stationary Phase / Selector | Mobile Phase / Buffer | Detection |
| Chiral HPLC | Astec CHIROBIOTIC T (Teicoplanin-based CSP) | Methanol/Water/Formic Acid | UV, MS |
| Chiral HPLC | Lux Cellulose (B213188) or Amylose-based CSPs | Acetonitrile/Water with acidic/basic additives | UV, MS |
| Capillary Electrophoresis | Fused-silica capillary | 100 mM Borate buffer (pH ~8.5) with β-cyclodextrin | UV (e.g., 200 nm) |
Note: These are representative conditions based on methods developed for similar N-acyl amino acids and may require optimization for this compound. phenomenex.comsigmaaldrich.comakjournals.com
X-Ray Crystallography of Compound-Target Complexes for Atomic-Level Structural Insights
To understand how this compound interacts with a biological target, such as an enzyme, X-ray crystallography provides unparalleled atomic-level detail. This technique requires the formation of a high-quality, single crystal of the compound bound to its target protein. nih.govnih.gov While a specific crystal structure of a this compound-target complex is not publicly available, the methodologies to obtain one are well-established. creative-biostructure.com The crystal structure of the related compound N-acetyl-L-alanine reveals key hydrogen bonding patterns that are likely to be relevant. researchgate.netnih.gov
Co-crystallization and Soaking Methodologies
Two primary strategies are used to obtain crystals of a protein-ligand complex: co-crystallization and soaking. nih.govnih.govpeakproteins.com
Co-crystallization: In this method, the purified target protein is mixed with an excess of this compound before crystallization trials are initiated. creative-biostructure.com The protein and ligand are allowed to incubate together to form a stable complex in solution. This pre-formed complex is then subjected to a wide range of crystallization screening conditions (precipitants, buffers, salts) to find a condition that yields diffraction-quality crystals. This approach is often necessary if the ligand induces a significant conformational change in the protein upon binding. peakproteins.com
Soaking: This technique is used when crystals of the target protein alone (apo-protein) can already be grown. These existing crystals are transferred into a solution containing a high concentration of this compound. nih.gov The small molecule then diffuses through the solvent channels within the crystal and binds to the active site of the protein without disrupting the crystal lattice. Soaking is often simpler and requires less protein than co-crystallization, but it is only feasible if the binding of the ligand does not cause large structural changes that would shatter the crystal. researchgate.netrsc.org
Once a suitable crystal is obtained by either method, it is exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed 3D model of the protein-ligand complex can be built, revealing the precise orientation and key interactions of this compound within the binding site.
Theoretical Frameworks and Emerging Research Directions for 2 Propanoylamino Propanoic Acid Systems
Development of Novel Methodologies for De Novo Compound Design
The traditional method of drug discovery, often involving the modification of existing molecules, is being supplemented by de novo design, where new compounds are built from the ground up based on computational models. For the NAAA class, this approach is particularly promising due to the vast number of potential molecules that can be created by combining different fatty acids and amino acids. mdpi.comnih.gov
Computational protein and peptide design methodologies provide a blueprint for how this can be achieved. tandfonline.comnih.govnih.gov These in silico techniques allow researchers to design molecules with specific three-dimensional structures to achieve high-affinity binding to a biological target. nih.govresearchgate.net This principle is being adapted for smaller molecules like 2-(propanoylamino)propanoic acid and its analogs. The process involves computationally generating and screening vast virtual libraries of NAAAs to identify candidates with the desired chemical features for interacting with specific receptors or enzymes. elifesciences.org This approach accelerates the discovery process and opens the door to creating highly selective compounds that would be difficult to find through conventional screening of natural products alone.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Discovery
| Step | Description | Relevant AI/ML Technique |
| 1. Data Aggregation | Collect structural and functional data from known N-acylated amino acids and their biological targets. | Data mining, Database integration |
| 2. Model Training | Train a machine learning model to understand the structure-activity relationships (SAR) within the NAAA class. utexas.edu | Deep learning, Neural networks, Generative models |
| 3. De Novo Generation | Use the trained model to generate novel, plausible NAAA structures tailored to specific design objectives (e.g., target affinity, metabolic stability). drugdiscoverynews.com | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| 4. In Silico Screening | Computationally predict the properties and binding affinities of the newly generated molecules to filter for the most promising candidates. | Molecular docking simulations, Predictive analytics |
| 5. Synthesis & Validation | Synthesize the top-ranked candidate molecules and perform experimental testing to validate their biological activity. | Laboratory automation, High-throughput screening |
Exploration of Unconventional Biomolecular Targets and Pathways
Research into N-acylated amino acids is uncovering a range of biomolecular targets and pathways that extend well beyond the classical endocannabinoid system. mdpi.comnih.gov These lipids are now understood to be part of a larger, more complex signaling network referred to as the "endocannabinoidome". nih.gov This expanded view has spurred the search for new and unconventional interaction partners.
Recent studies have identified several novel targets for this class of molecules. For example, certain N-acyl amino acids have been shown to stimulate energy expenditure by acting as direct activators of mitochondrial uncoupling, a significant finding in the study of metabolic regulation. elifesciences.orgwikipedia.org Pharmacological investigations have revealed that N-acyl alanines can modulate the activity of voltage-gated calcium channels and glycine (B1666218) transporters. nih.gov Furthermore, other members of the NAAA family have been found to interact with G protein-coupled receptors (GPCRs) like GPR92 and allosterically modulate other receptors such as the GABA-A receptor. mdpi.comnih.gov This growing list of targets indicates that NAAAs are pleiotropic signaling molecules with a far broader range of influence than initially thought.
Table 2: Emerging Biomolecular Targets for N-Acyl Amino Acids (NAAAs)
| Target Class | Specific Example(s) | Potential Function/Effect |
| Mitochondria | Mitochondrial inner membrane | Stimulation of oxidative metabolism, thermogenesis elifesciences.org |
| Ion Channels | Voltage-gated calcium channels (N-type, T-type) | Modulation of neuronal excitability, pain signaling nih.gov |
| Transporters | Glycine Transporter (GLYT2) | Regulation of neurotransmitter levels nih.gov |
| GPCRs | GPR92 | Calcium mobilization, pain modulation mdpi.com |
| Receptors (Allosteric) | GABA-A Receptor | Positive allosteric modulation mdpi.com |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH), PM20D1 | Biosynthesis and degradation of NAAAs elifesciences.org |
Future Avenues in N-Acylated Amino Acid Research and Their Broader Scientific Impact
The field of N-acylated amino acid research is poised for significant growth, with many unanswered questions and unexplored therapeutic possibilities. A primary future goal is the complete elucidation of the biosynthetic and metabolic pathways for the hundreds of theoretically possible NAAAs, many of which remain poorly understood. mdpi.comnih.gov Identifying the specific enzymes responsible for the synthesis and degradation of each NAAA will be crucial for understanding their regulation in health and disease. elifesciences.org
From a pharmacological perspective, the structural diversity of NAAAs makes them invaluable as chemical probes to explore novel binding sites on receptors and channels, potentially uncovering new mechanisms for drug action. nih.gov The therapeutic potential of this class is already being investigated in areas such as energy homeostasis, inflammation, and pain management. mdpi.comwikipedia.org
The broader scientific impact of this research lies in the fundamental shift it represents in our understanding of lipid signaling. By mapping the full extent of the NAAA family and its interactions—a task that will be greatly aided by 'omics' technologies—we can uncover a new layer of biological regulation. This knowledge could lead to novel treatments for a wide range of conditions and provide a more complete picture of the intricate molecular communication that governs cellular life. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
